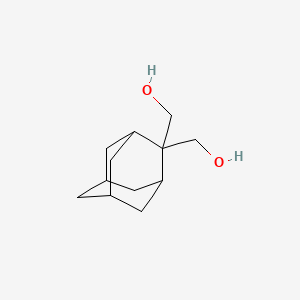
2,2-Adamantane dimethanol
Cat. No. B8483679
M. Wt: 196.29 g/mol
InChI Key: DLAXNKZSEACRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08053165B2
Procedure details


To a mixture of 283 g of 2-adamantane carbaldehyde (which had been synthesized by Darzen reaction of adamantanone with chloroacetate, hydrolysis of the resulting glycidyl ester, and subsequent heating for decarbonation), 300 g of tetrahydrofuran, and 500 ml of methanol under ice cooling, 380 g of a 37% formaldehyde aqueous solution was added and then 350 g of a 25% sodium hydroxide aqueous solution was added dropwise over 30 minutes. After the completion of dropwise addition, the ice bath was removed, and the reaction mixture was stirred for 18 hours at room temperature. The reaction mixture was poured into a saturated sodium chloride aqueous solution, which was extracted with a 1:1 tetrahydrofuran/ethyl acetate mixture. The crude product obtained by concentrating the organic layer was recrystallized from n-hexane/diethyl ether, collecting 288 g (yield 85%) of the target compound.



[Compound]
Name
glycidyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[CH:11]=[O:12])[CH2:8]2.C12CC3CC(CC(C3)[C:14]1=[O:23])C2.ClCC([O-])=O.C=O.[OH-].[Na+]>CO.O1CCCC1>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1([CH2:14][OH:23])[CH2:11][OH:12])[CH2:8]2 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
283 g
|
|
Type
|
reactant
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)[O-]
|
[Compound]
|
Name
|
glycidyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into a saturated sodium chloride aqueous solution, which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with a 1:1 tetrahydrofuran/ethyl acetate mixture
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
